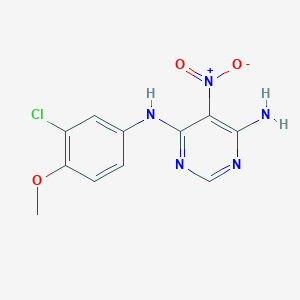

N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

Description

N4-(3-Chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5 and amine groups at positions 4 and 5. The N4 position is substituted with a 3-chloro-4-methoxyphenyl group, combining electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

Properties

IUPAC Name |

4-N-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O3/c1-20-8-3-2-6(4-7(8)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIVRTVVDOEJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-chloro-4-methoxyaniline with appropriate reagents to introduce the nitro and pyrimidine groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the 5-Nitropyrimidine-4,6-Diamine Family

describes symmetric N4,N6-disubstituted 5-nitropyrimidine-4,6-diamines, synthesized via aminolysis. Key examples include:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 5f | Bis(4-chlorobenzyl) | 95 | 159–161 | High yield, moderate stability |

| 5i | Bis(3-chlorobenzyl) | 93 | 137–139 | Lower melting point |

| 5j | Bis(2-chlorobenzyl) | Quantitative | 195–197 | Highest stability in series |

| 5k | Diethyl | 89 | 84–86 | Aliphatic substituents |

Key Differences :

- Symmetry vs. Asymmetry : The target compound is asymmetric (only N4 substituted), unlike symmetric derivatives in . This asymmetry may enhance solubility due to retained N6 amine hydrogen-bonding capacity.

- Substituent Effects : The 3-chloro-4-methoxyphenyl group combines steric and electronic effects distinct from purely halogenated or alkyl substituents. For example, 5j (bis-2-chlorobenzyl) has a higher melting point (195–197°C), suggesting stronger intermolecular forces than anticipated for the target compound .

Quinazoline and Imidazopyridine Derivatives

and describe quinazoline and imidazopyridine analogs with halogenated aryl substituents:

Quinazoline Derivatives ():

- 5d : 5-Bromo-N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine

- Melting Point: >260°C

- Synthesis: Bromination of precursor amines.

- Comparison : The quinazoline core’s extended aromaticity likely contributes to higher thermal stability compared to pyrimidines. The 3-chloro-4-fluoro substituent in 5d mirrors the target’s 3-chloro-4-methoxy group but with differing electronic effects .

Imidazopyridine Derivatives ():

- 19j: 1-Benzyl-2-butyl-N6-(4-chlorobenzyl)-1H-imidazo[4,5-c]pyridine-4,6-diamine Features: Bulky substituents (benzyl, butyl) and chloroaryl groups. The target’s simpler pyrimidine structure may offer synthetic accessibility but reduced target specificity .

Pyrimidine Diamines with Diverse Substituents

Mono-Substituted Derivatives (Evidences 7, 8, 10–13):

- : N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

- : N4-(2-Methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine Substituent: Nitro group on the phenyl ring.

- : N4-(sec-Butyl)-5-nitropyrimidine-4,6-diamine

- Feature : Aliphatic sec-butyl substituent.

- Comparison : Lower molecular weight (211.22 g/mol) and melting point (<100°C inferred) suggest reduced crystallinity compared to aryl-substituted analogs .

Biological Activity

N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.23 g/mol. The compound features a pyrimidine ring substituted at the N4 position by a 3-chloro-4-methoxyphenyl group and at the C5 position by a nitro group. These functional groups are significant as they influence the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process can be initiated from 5-nitropyrimidine derivatives, where the methoxyphenyl substituent is introduced through reactions with aryl halides. Recent advancements have highlighted efficient synthetic routes that allow for high yields under mild conditions.

Antimicrobial and Anticancer Properties

Compounds containing pyrimidine structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, derivatives of 4,6-pyrimidinediamine have been studied for their ability to inhibit signaling pathways related to immune responses, suggesting potential therapeutic applications in treating allergic reactions or autoimmune diseases.

Table 1: Biological Activities of Related Pyrimidine Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Compound A | Anticancer | HT-29 | |

| Compound B | Antimicrobial | Trichomonas vaginalis | |

| Compound C | Antiviral | HIV-1 |

The mechanism of action for this compound involves interaction with specific molecular targets. The nitro group can undergo reduction to form amines, which may interact with various enzymes or receptors in biological systems. This interaction modulates their activity, leading to diverse biological effects.

Case Studies

- Anticancer Activity : In studies involving various pyrimidine derivatives, it was observed that certain compounds exhibited significant cytotoxicity against cancer cell lines such as TK-10 and HT-29. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation .

- Immunomodulatory Effects : Research has indicated that some pyrimidine derivatives can inhibit immunoglobulin E and G receptor signaling cascades. This suggests their potential use in treating conditions related to immune dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.